Ethyl (E)-4-(4-fluorophenyl)but-3-enoate
Description
Ethyl (E)-4-(4-fluorophenyl)but-3-enoate is an α,β-unsaturated ester characterized by a conjugated double bond (E-configuration) between the third and fourth carbons of the butenoate chain, with a 4-fluorophenyl substituent at the fourth position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cycloaddition reactions, enantioselective catalysis, and pharmaceutical intermediates . The fluorine atom on the phenyl ring enhances electron-withdrawing effects, stabilizing the conjugated system and influencing reactivity toward nucleophiles or metal catalysts .
Properties
IUPAC Name |
ethyl (E)-4-(4-fluorophenyl)but-3-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h3-4,6-9H,2,5H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJINJLLYIJNBZ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC=CC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C=C/C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-4-(4-fluorophenyl)but-3-enoate typically involves the esterification of 4-(4-fluorophenyl)but-3-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to around 70-80°C and maintained under these conditions until the reaction is complete.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4-(4-fluorophenyl)but-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 4-(4-fluorophenyl)but-3-enoic acid.
Reduction: Ethyl (E)-4-(4-fluorophenyl)but-3-enol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl (E)-4-(4-fluorophenyl)but-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (E)-4-(4-fluorophenyl)but-3-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may then interact with enzymes or receptors in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain targets due to its electron-withdrawing properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) Ethyl (3E)-2-oxo-4-phenylbut-3-enoate
- Key Differences : Replaces the 4-fluorophenyl group with a phenyl ring and introduces a 2-oxo group.
- Impact: The 2-oxo group increases electrophilicity at the β-carbon, enhancing reactivity in Michael additions or cyclizations compared to the non-oxo analogue .
(b) Methyl (E)-2-diazo-4-(4-fluorophenyl)but-3-enoate
- Key Differences : Substitutes the ethyl ester with a methyl group and adds a diazo (–N₂) moiety at the second carbon.
- Impact: The diazo group enables participation in metal-catalyzed insertion reactions (e.g., O–H bond insertion with Rh₂(TFA)₄), achieving high yields (84%) under mild conditions .
(c) Ethyl (E)-3-(4-fluorophenyl)but-2-enoate
- Key Differences : Positional isomer with the double bond at C2–C3 instead of C3–C3.
- Steric effects may differ in enantioselective reactions due to proximity of the fluorophenyl group to the ester .
Electronic and Reactivity Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
